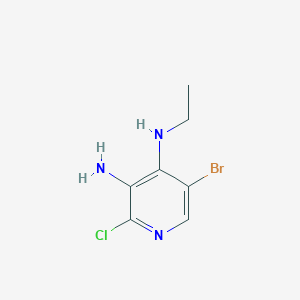
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine
Descripción general
Descripción
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine is a useful research compound. Its molecular formula is C7H9BrClN3 and its molecular weight is 250.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its molecular formula is C₇H₉BrClN₃, and it possesses a unique structural configuration that includes various functional groups, making it an attractive candidate for biological activity studies. This article explores its biological properties, synthesis, and relevant case studies.
The compound features a pyridine ring substituted with amino, bromo, and chloro groups. The presence of the ethylamino group at the fourth position enhances its reactivity profile, making it suitable for various synthetic pathways in pharmaceutical development. The molecular weight of 250.52 g/mol indicates its moderate size, which is often associated with favorable bioavailability characteristics in drug design.
Biological Activity
Research has indicated several biological activities associated with this compound and its derivatives:
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyridine structure have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Antitumor Activity
The compound's structural motifs have been linked to antitumor activity. Research involving analogs of this compound has shown effectiveness against multiple cancer cell lines, indicating that modifications to the pyridine framework can lead to enhanced anticancer properties.
Anti-protozoal and Antitubercular Activity
The structural characteristics of this compound are also associated with anti-protozoal and antitubercular activities. Compounds with similar configurations have been reported to exhibit significant effects against protozoan infections and tuberculosis, highlighting their therapeutic potential in treating infectious diseases.
Synthesis
Several synthetic routes have been explored for the preparation of this compound. Common methods involve:
- Reactions of Pyridine Derivatives : Utilizing various reagents to introduce amino and halogen substituents.
- Cyclization Reactions : These reactions often involve the formation of the pyridine ring under specific conditions to ensure high yields and purity.
- Functional Group Transformations : Modifying existing functional groups to enhance biological activity.
The following table summarizes some synthetic approaches:
| Synthetic Method | Description |
|---|---|
| Nucleophilic Substitution | Substituting halogens with amino groups using nucleophilic agents. |
| Cyclization | Formation of the pyridine ring through cyclization reactions. |
| Halogenation | Introducing bromo and chloro groups via electrophilic aromatic substitution. |
Case Studies
Several studies have analyzed the biological activity of compounds related to this compound:
- Antimicrobial Study : A research article demonstrated that derivatives showed a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, indicating potential as a new antibiotic class.
- Anticancer Research : A study evaluated the cytotoxic effects on various cancer cell lines, revealing that modifications in the ethylamino group significantly enhanced potency against breast cancer cells.
- Anti-Tuberculosis Activity : Another study highlighted the efficacy of related compounds in inhibiting Mycobacterium tuberculosis, suggesting a promising avenue for tuberculosis treatment development.
Propiedades
IUPAC Name |
5-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrClN3/c1-2-11-6-4(8)3-12-7(9)5(6)10/h3H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLKZSMRYAAZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















